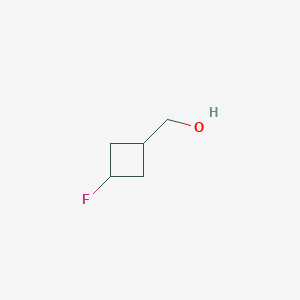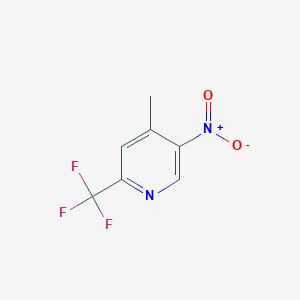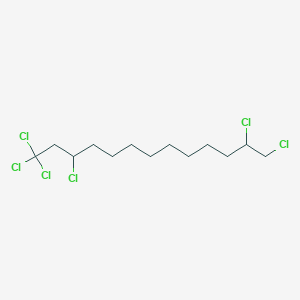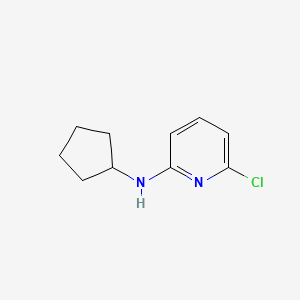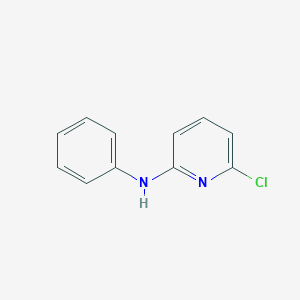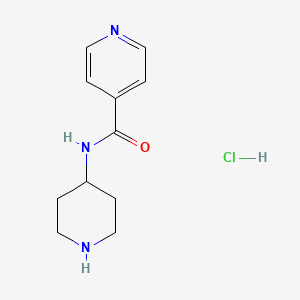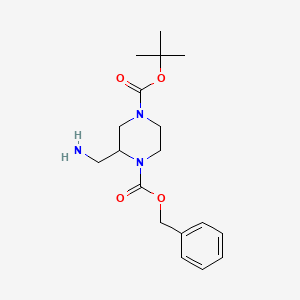
1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Vue d'ensemble
Description
1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, also known as Bt-AMP, is an organic compound that has been found to have a variety of applications in scientific research. Bt-AMP is an amide derivative of piperazine and is used in a variety of applications such as drug design, drug delivery, and drug metabolism. Bt-AMP has been studied for its ability to interact with proteins and other biological molecules in a variety of ways. Additionally, Bt-AMP has been found to be a useful tool in drug design and development due to its unique properties.
Applications De Recherche Scientifique
Anti-Mycobacterial Activity
Piperazine derivatives, including 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, have been recognized for their significant role in medicinal chemistry, particularly in combating mycobacterial infections. Piperazine serves as a vital building block in developing potent anti-mycobacterial compounds, showing promising activity against strains like Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine facilitates the design of molecules with enhanced selectivity and cost-effectiveness in anti-mycobacterial treatment strategies (Girase et al., 2020).
Therapeutic Use and Metabolic Pathways
Arylpiperazine derivatives have shown clinical application potential, particularly in treating conditions like depression, psychosis, or anxiety. The metabolic process of these derivatives often involves CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites, besides their varied effects on serotonin receptors and other neurotransmitter receptors, have also sparked interest due to their extensive tissue distribution and varied concentrations in individuals, pointing towards individual variability in enzyme expression and activity. This variability underlines the complex interaction between therapeutic potential and metabolic pathways in arylpiperazine derivatives (Caccia, 2007).
Drug Development and Pharmacological Attributes
Piperazine and its derivatives, including 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, are acknowledged for their significant presence in numerous drugs addressing a wide range of therapeutic areas such as antipsychotic, anti-inflammatory, anticancer, and antiviral treatments. The flexibility of the piperazine moiety and its ability to enhance medicinal potential through slight modifications is well-documented, making it a promising candidate in drug discovery and development. The diverse pharmacological profiles and therapeutic applications stemming from the structural adaptability of piperazine derivatives highlight their critical role in advancing medical treatments (Rathi et al., 2016).
Propriétés
IUPAC Name |
1-O-benzyl 4-O-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAFWAIJOIWWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696719 | |
| Record name | 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | |
CAS RN |
317365-34-7 | |
| Record name | 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

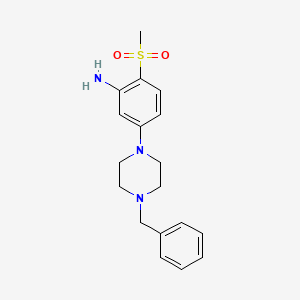
![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)
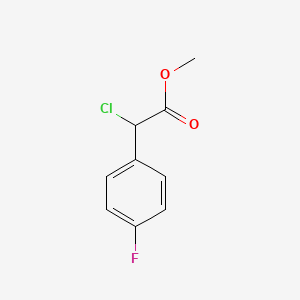
![3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1441982.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1441983.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1441984.png)
